molecular formula C23H23ClN4O4S B11373478 N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11373478
M. Wt: 487.0 g/mol
InChI Key: UGANZVSBKYVGRR-UHFFFAOYSA-N
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Description

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an azepane sulfonyl group, a chlorophenyl group, and a dihydropyridazine carboxamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

The synthesis of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the azepane sulfonyl intermediate: This step involves the reaction of azepane with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the azepane sulfonyl chloride.

    Coupling with 4-chlorophenyl group: The azepane sulfonyl chloride is then reacted with 4-chlorophenylamine under controlled conditions to form the corresponding sulfonamide.

    Cyclization to form the dihydropyridazine ring: The sulfonamide is then subjected to cyclization reactions involving appropriate reagents, such as hydrazine, to form the dihydropyridazine ring.

    Introduction of the carboxamide group: Finally, the carboxamide group is introduced through a reaction with a suitable carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry and catalysis.

Mechanism of Action

The mechanism of action of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Binding to enzymes: The compound can bind to specific enzymes, inhibiting their activity and thereby affecting various biochemical pathways.

    Interaction with receptors: It can interact with cellular receptors, modulating signal transduction pathways and cellular responses.

    Modulation of gene expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Comparison with Similar Compounds

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-CHLOROACETAMIDE: This compound shares the azepane sulfonyl and chlorophenyl groups but differs in the presence of a chloroacetamide group instead of the dihydropyridazine carboxamide moiety.

    3-[4-(AZEPANE-1-SULFONYL)PHENYL]-N-[(2-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: This compound contains an oxadiazole ring instead of the dihydropyridazine ring, leading to different chemical and biological properties.

The uniqueness of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H23ClN4O4S

Molecular Weight

487.0 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-chlorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C23H23ClN4O4S/c24-17-5-9-19(10-6-17)28-16-13-21(29)22(26-28)23(30)25-18-7-11-20(12-8-18)33(31,32)27-14-3-1-2-4-15-27/h5-13,16H,1-4,14-15H2,(H,25,30)

InChI Key

UGANZVSBKYVGRR-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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